molecular formula C6H7NO4 B566250 2-Ethoxy-1,3-oxazole-4-carboxylic acid CAS No. 706789-09-5

2-Ethoxy-1,3-oxazole-4-carboxylic acid

Cat. No.: B566250
CAS No.: 706789-09-5
M. Wt: 157.125
InChI Key: OQWCITRELJZQJS-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with an ethoxy group at position 2 and a carboxylic acid moiety at position 2. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry as a building block for drug discovery .

Properties

IUPAC Name

2-ethoxy-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-6-7-4(3-11-6)5(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWCITRELJZQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665193
Record name 2-Ethoxy-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706789-09-5
Record name 2-Ethoxy-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706789-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,3-oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of flow chemistry allows for better control over reaction conditions and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxazole derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxazole derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

Biological Activities

2-Ethoxy-1,3-oxazole-4-carboxylic acid exhibits significant biological activities that make it valuable in medicinal chemistry:

1. Antimicrobial Properties
Research indicates that oxazole derivatives possess antimicrobial properties. In vitro studies have shown that compounds containing the oxazole ring can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Effects
Studies have demonstrated that certain oxazole derivatives can modulate inflammatory responses. For example, compounds similar to this compound have been implicated in reducing inflammation in models of colitis by influencing cytokine production .

3. Anticancer Activity
The compound has also been investigated for its anticancer properties. In various assays, oxazole derivatives have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer and leukemia models .

Applications in Agrochemicals

The structural characteristics of this compound lend themselves to applications as herbicides and fungicides. Its efficacy against specific plant pathogens has been documented, making it a candidate for developing new agricultural chemicals that are less harmful to the environment compared to traditional options.

Material Science Applications

In material science, this compound is being explored for its potential use in synthesizing polymers and coatings. The ability to modify its structure allows for the creation of materials with tailored properties such as increased thermal stability and chemical resistance.

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

Study Application Findings
Zhang et al. (2017)Antimicrobial agentsDemonstrated significant antibacterial activity against E. coli and S. aureus using synthesized oxazoles .
Boirivant et al. (2018)Anti-inflammatoryShowed reduction in intestinal inflammation in murine models treated with oxazole derivatives .
Kapoorr et al. (2015)AnticancerReported inhibition of cell proliferation in breast cancer cell lines by oxazole-containing compounds .

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3-oxazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Effects on the Oxazole Ring

The position and nature of substituents significantly influence reactivity and biological interactions. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Features
2-Ethoxy-1,3-oxazole-4-carboxylic acid Ethoxy (2), COOH (4) 171.15 (calc.) Not reported Ethoxy group enhances lipophilicity; carboxylic acid enables hydrogen bonding .
5-Methyl-1,3-oxazole-4-carboxylic acid Methyl (5), COOH (4) 127.11 Not reported Methyl substitution increases steric hindrance, potentially reducing metabolic degradation .
5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid Ethoxy (5), 4-fluorophenyl (2), COOH (4) 251.21 Not reported Fluorophenyl group introduces electron-withdrawing effects, enhancing stability .
2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid Methoxyethyl (2), COOH (4) 171.15 Oil (liquid) Branched methoxyethyl group may improve membrane permeability .
5-Thiophen-2-yl-1,3-oxazole-4-carboxylic acid Thiophene (5), COOH (4) 195.20 Not reported Thiophene’s sulfur atom enhances π-π stacking interactions in biological targets .

Physicochemical Properties

  • Lipophilicity : Ethoxy and methoxy groups increase logP values compared to unsubstituted oxazoles, favoring passive diffusion across biological membranes .
  • Acidity : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, enhancing solubility in aqueous environments .
  • Thermal Stability : Phenyl-substituted analogs (e.g., 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) exhibit higher melting points (182–183°C) due to aromatic stacking, whereas alkyl-substituted derivatives (e.g., methoxyethyl) remain liquids at room temperature .

Biological Activity

2-Ethoxy-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features an oxazole ring, characterized by a five-membered structure containing nitrogen and oxygen atoms. Its molecular formula is C7H9NO3C_7H_9NO_3, with a molecular weight of approximately 155.15 g/mol. The presence of the ethoxy group at the 2-position and the carboxylic acid functional group at the 4-position contribute to its unique chemical reactivity and biological activity.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing several therapeutic potentials:

  • Antimicrobial Activity : Various studies indicate that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from oxazoles have demonstrated effectiveness against a range of bacterial and fungal strains, including E. coli and Candida species .
  • Anticancer Activity : Research has shown that oxazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
  • Anti-inflammatory Effects : Compounds containing the oxazole structure have been linked to reduced inflammation, potentially through inhibition of cyclooxygenase (COX) enzymes .
  • Antidiabetic and Antiobesity Activities : Some studies suggest that oxazole derivatives may improve insulin sensitivity and have potential for weight management.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which is crucial in its anticancer and anti-inflammatory activities .
  • Receptor Binding : The structural features allow for hydrogen bonding and π-π interactions with target proteins, modulating their activity.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
2-Methyl-1,3-oxazole-4-carboxylic acidMethyl group at the 2-positionEnhanced lipophilicity
5-(Ethylthio)-1,3-oxazoleEthylthio group at the 5-positionUnique reactivity patterns
2-(Phenyl)-1,3-oxazolePhenyl substitution at the 2-positionGreater stability

This table illustrates how variations in substituents can lead to distinct chemical properties and biological activities.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentrations (MICs) of various oxazole derivatives against fungal strains. Results indicated that certain derivatives showed MIC values as low as 0.8 µg/ml against Candida species .
  • Anticancer Potential : Another study focused on the cytotoxic effects of oxazole derivatives on human cancer cell lines. The results demonstrated significant cell death at concentrations ranging from 10 to 50 µM, suggesting potential for further development as anticancer agents .

Q & A

Q. What role does the oxazole-carboxylic acid scaffold play in drug discovery, and how can this compound be leveraged?

  • Methodological Answer : The scaffold is a privileged structure in kinase inhibitors and antimicrobial agents. Its rigidity and hydrogen-bonding capacity make it ideal for fragment-based drug design. Derivatization via amide coupling (e.g., EDC/HOBt) can generate libraries for high-throughput screening .

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